molecular formula C4H8N2O2S B3048410 N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)- CAS No. 168127-08-0

N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-

Cat. No.: B3048410
CAS No.: 168127-08-0
M. Wt: 148.19 g/mol
InChI Key: YQFHPXZGXNYYLD-ARJAWSKDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-, can be synthesized from carbonimidodithioic acid, N-methyl-, dimethyl ester . The reaction involves the use of specific reagents and conditions to achieve the desired product. The synthetic route typically includes the following steps:

    Starting Material: Carbonimidodithioic acid, N-methyl-, dimethyl ester.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain a pure compound.

Industrial Production Methods

Industrial production of N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-, involves scaling up the laboratory synthesis methods. The process includes:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimization of Reaction Conditions: Fine-tuning the reaction conditions to maximize yield and minimize impurities.

    Purification and Quality Control: Implementing rigorous purification and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-, has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-, involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-, is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

(Z)-N-methyl-1-methylsulfanyl-2-nitroethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2S/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFHPXZGXNYYLD-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C/[N+](=O)[O-])/SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168127-08-0, 61832-41-5
Record name N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168127080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-methyl-1-(methylthio)-2-nitrovinylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.497
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYL-1-(METHYLTHIO)-2-NITROETHENAMINE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/856LU0GV8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution in methanol (100 ml) of methylamine (9.4 g) was added dropwise over 10 minutes to a stirred solution in methanol (500 ml) at 25°-30° of 1-methylsulphinyl-1-methylthio-2-nitroethylene (18.1 g). T.L.C. analysis indicated immediate complete disappearance of the sulphoxide. Evaporation of the reaction mixture yielded an oily solid which, on recrystallisation from isopropanol gave the title product (8.1 g) m.p. 113°-113.5°.
[Compound]
Name
sulphoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Name
1-methylsulphinyl-1-methylthio-2-nitroethylene
Quantity
18.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A process according to claim 1 wherein methylcarbonimidodithioic acid dimethyl ester is reacted with nitromethane in the presence of a secondary catalyst containing a rare earth exchanged faujasite to form 1-methylamino-1-methylthio-2-nitroethene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of nitromethane (3 ml), methyl carbonimidodithioic acid dimethyl ester (X, 675 mg), rare earth exchange Y-zeolite (RE 70 Na Y) (675 mg) was heated at 90°-110° C. for 72 hr. It was filtered and the solvent was removed by distillation leaving the required 1-methylamino-1-methylthio-2-nitroethene (II) as residue. m.p. 112°-114° C.
Quantity
675 mg
Type
reactant
Reaction Step One
[Compound]
Name
Y-zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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